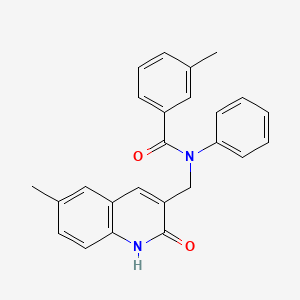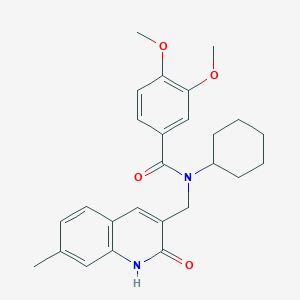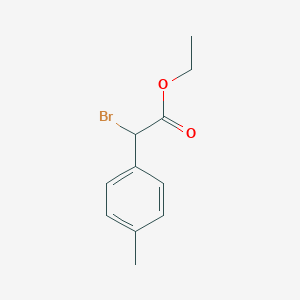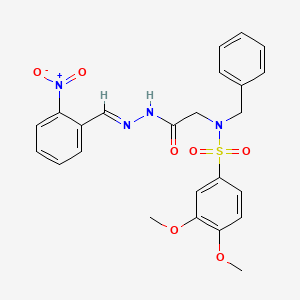
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide is a complex organic compound known for its potential applications in various fields of research and industry. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with hydroxy, methyl, and phenyl groups, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution Reactions: The hydroxy and methyl groups are introduced through electrophilic substitution reactions
Amide Bond Formation: The final step involves the formation of the amide bond between the quinoline derivative and the benzamide derivative. This can be achieved through a coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and benzamide rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a quinoline ketone, while reduction may produce a quinoline alcohol.
Scientific Research Applications
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide
- N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzenesulfonamide
- N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylisobutyramide
Uniqueness
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
IUPAC Name |
3-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-17-7-6-8-19(13-17)25(29)27(22-9-4-3-5-10-22)16-21-15-20-14-18(2)11-12-23(20)26-24(21)28/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCMAZVVZZQSKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-methoxyphenyl)-4-methyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide](/img/structure/B7697634.png)

![(4E)-2-(3,4-Dimethoxyphenyl)-4-{[8-methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B7697654.png)
![3-(2-chlorophenyl)-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7697662.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B7697664.png)


![2-ethoxy-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697681.png)
![2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-naphthalen-1-ylacetamide](/img/structure/B7697698.png)
![N-benzyl-3-[3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7697713.png)
![N-(furan-2-ylmethyl)-N-{2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]ethyl}benzenesulfonamide (non-preferred name)](/img/structure/B7697720.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)butanamide](/img/structure/B7697721.png)
![N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]-3,5-dimethoxybenzamide](/img/structure/B7697733.png)
![4-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZAMIDE](/img/structure/B7697737.png)
